

# Application Notes and Protocols for GSK1838705A Oral Administration In Vivo

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**GSK1838705A** is a potent, orally bioavailable small molecule inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR), with IC<sub>50</sub> values of 2.0 nM and 1.6 nM, respectively[1][2]. It also demonstrates significant inhibitory activity against anaplastic lymphoma kinase (ALK) with an IC<sub>50</sub> of 0.5 nM[1][3]. The pro-survival signaling mediated by the IGF-1R/IR pathway is implicated in the progression of various cancers, making

**GSK1838705A** a promising therapeutic agent[4][5]. In vivo studies have demonstrated its anti-tumor efficacy in various xenograft models, including glioma, prostate cancer, multiple myeloma, and Ewing's sarcoma, through the inhibition of tumor growth and induction of apoptosis[1][4][5][6].

## Mechanism of Action

**GSK1838705A** competitively binds to the ATP-binding pocket of the IGF-1R, IR, and ALK tyrosine kinases, inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades. Inhibition of the IGF-1R/IR pathway disrupts key cellular processes involved in cancer progression, including cell proliferation, survival, and migration, by blocking the activation of downstream effectors such as AKT, IRS-1, and ERK[3]. Its activity against ALK provides a therapeutic avenue for cancers driven by ALK fusions or mutations[1].

# Quantitative Data Summary

## In Vivo Efficacy: Tumor Growth Inhibition

| Cell Line                                   | Xenograft Model   | Dose (mg/kg, p.o., once daily) | Treatment Duration | Tumor Growth Inhibition (%) | Reference           |
|---------------------------------------------|-------------------|--------------------------------|--------------------|-----------------------------|---------------------|
| U87MG (Glioma)                              | Athymic Nude Mice | 4                              | 11 days            | ~45                         | <a href="#">[4]</a> |
| U87MG (Glioma)                              | Athymic Nude Mice | 8                              | 11 days            | ~85                         | <a href="#">[4]</a> |
| PC-3R (Docetaxel-Resistant Prostate Cancer) | Nude Mice         | 20 (i.p.)                      | Not Specified      | Intermediate                | <a href="#">[6]</a> |
| PC-3R (Docetaxel-Resistant Prostate Cancer) | Nude Mice         | 60 (i.p.)                      | Not Specified      | Significant                 | <a href="#">[6]</a> |
| Karpas-299 (ALK-dependent)                  | SCID Mice         | 10                             | 21 days            | 22                          | <a href="#">[3]</a> |
| Karpas-299 (ALK-dependent)                  | SCID Mice         | 30                             | 21 days            | 93                          | <a href="#">[3]</a> |
| Karpas-299 (ALK-dependent)                  | SCID Mice         | 60                             | 21 days            | Complete Regression         | <a href="#">[3]</a> |
| SR-786 (ALK-dependent)                      | SCID Mice         | 30                             | 21 days            | 63                          | <a href="#">[3]</a> |
| SR-786 (ALK-)                               | SCID Mice         | 60                             | 21 days            | 93                          | <a href="#">[3]</a> |

dependent)

|                  |           |    |               |    |                     |
|------------------|-----------|----|---------------|----|---------------------|
| NIH-<br>3T3/LISN | Nude Mice | 60 | Not Specified | 77 | <a href="#">[7]</a> |
| COLO 205         | Nude Mice | 30 | Not Specified | 80 | <a href="#">[7]</a> |

## In Vitro Potency

| Target Kinase | Assay Type                                    | IC50 (nM) | Reference           |
|---------------|-----------------------------------------------|-----------|---------------------|
| IGF-1R        | Homogeneous Time-<br>Resolved<br>Fluorescence | 2.0       | <a href="#">[1]</a> |
| IR            | Homogeneous Time-<br>Resolved<br>Fluorescence | 1.6       | <a href="#">[1]</a> |
| ALK           | Not Specified                                 | 0.5       | <a href="#">[1]</a> |

## Experimental Protocols

### Protocol 1: In Vivo Antitumor Efficacy Study in a U87MG Glioma Xenograft Model

Objective: To evaluate the in vivo antitumor effect of orally administered **GSK1838705A** in a human glioma xenograft model.

Materials:

- **GSK1838705A**
- Vehicle: 20% sulfobutyl ether  $\beta$ -cyclodextrin (SBE- $\beta$ -CD) in sterile water, pH adjusted to 3.5<sup>[3][4]</sup>
- Human U87MG glioma cells
- Athymic nude mice (female, 7-8 weeks old)<sup>[4]</sup>

- Calipers
- Animal balance

Procedure:

- Cell Culture and Implantation:
  - Culture U87MG cells in Eagle's minimal essential medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator[4].
  - Harvest exponentially growing cells and resuspend in a suitable medium.
  - Subcutaneously inject 2 x 10<sup>6</sup> U87MG cells into the axillary region of each mouse[4].
- Tumor Growth and Grouping:
  - Monitor tumor growth by measuring tumor dimensions with calipers every other day.
  - Calculate tumor volume using the formula: Tumor Volume (mm<sup>3</sup>) = (width<sup>2</sup> x length) / 2[4].
  - When tumors reach an average volume of approximately 70 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=6 per group)[4].
- Drug Preparation and Administration:
  - Prepare a stock solution of **GSK1838705A**.
  - On each day of treatment, freshly prepare the dosing solutions by diluting the stock solution in the vehicle (20% SBE-β-CD, pH 3.5).
  - Administer **GSK1838705A** orally once daily at the desired doses (e.g., 4 mg/kg and 8 mg/kg)[4].
  - Administer an equivalent volume of the vehicle to the control group.
- Monitoring and Endpoint:

- Measure tumor volumes and body weights every other day for the duration of the study (e.g., 11 days)[4].
- At the end of the treatment period, euthanize the mice.
- Harvest tumors for further analysis (e.g., apoptosis assays like TUNEL)[4].

## Protocol 2: Pharmacodynamic Analysis of IGF-1R Phosphorylation In Vivo

Objective: To assess the in vivo inhibition of IGF-1R phosphorylation by **GSK1838705A** in a tumor xenograft model.

Materials:

- **GSK1838705A**
- Vehicle (20% SBE- $\beta$ -CD, pH 3.5)
- Tumor-bearing mice (e.g., NIH-3T3/LISN xenografts)
- Human IGF-I
- Saline
- Protein lysis buffer
- Antibodies: anti-phospho-IGF-1R, anti-total-IGF-1R

Procedure:

- Animal Treatment:
  - Use female nude mice bearing established NIH-3T3/LISN xenografts.
  - Administer a single oral dose of **GSK1838705A** or vehicle to respective groups of mice (n=3 per group)[8].

- Ligand Stimulation:
  - Four hours after drug administration, inject human IGF-I intravenously to stimulate the IGF-1R pathway. A control group should be injected with saline[8].
- Sample Collection:
  - Ten minutes after IGF-I injection, euthanize the mice and collect tumor tissue and blood samples[8].
- Western Blot Analysis:
  - Prepare protein lysates from the tumor tissue.
  - Resolve the lysates by SDS-PAGE and perform Western blotting.
  - Probe the membranes with antibodies against phosphorylated IGF-1R and total IGF-1R to determine the extent of receptor inhibition[8].

## Visualizations



[Click to download full resolution via product page](#)

Caption: **GSK1838705A** inhibits the IGF-1R signaling pathway.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for GSK1838705A Oral Administration In Vivo]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1684688#gsk1838705a-oral-administration-in-vivo\]](https://www.benchchem.com/product/b1684688#gsk1838705a-oral-administration-in-vivo)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)